Avicularin (guajavarin)

Description

Contextualization within Flavonoid Research

Avicularin (B192226), chemically known as quercetin-3-O-α-L-arabinofuranoside, is a flavonoid, a large class of polyphenolic secondary metabolites found in plants. nih.gov Flavonoids are a cornerstone of phytochemical research due to their widespread presence in fruits and vegetables and their vast range of studied biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

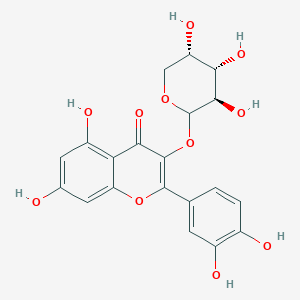

Specifically, Avicularin is classified as a flavonol, a subclass of flavonoids, and is a glycoside of the well-researched aglycone, quercetin (B1663063). mdpi.comacs.org It is structurally an O-glycoside where an alpha-L-arabinofuranosyl group is attached to quercetin at the C3-position. nih.gov The term "guajavarin" is also used for this compound, highlighting its notable presence in guava. However, it is important to distinguish Avicularin from its isomer, guaijaverin (B191363), which is quercetin-3-O-α-L-arabinopyranoside. taylorandfrancis.comwikipedia.org The study of Avicularin is part of a broader academic effort to understand how glycosylation (the attachment of sugar moieties) affects the biological activity of flavonoid aglycones like quercetin. biomolther.org

Historical Perspective on Avicularin's Discovery and Early Academic Inquiry

The academic inquiry into Avicularin dates back more than half a century. One of the pivotal early studies was published in 1958 by El Khadem and Mohammed, who identified quercetin, avicularin, and guaijaverin as constituents of the leaves of the guava plant, Psidium guajava L. sci-hub.sekoreascience.krresearchgate.netrsc.orguobaghdad.edu.iq This work laid the foundation for understanding the flavonoid composition of guava leaves, a plant used extensively in traditional medicine.

The compound's name, Avicularin, is derived from one of its other initial sources, Polygonum aviculare (Common Knotgrass), from which it was also isolated and studied. acs.orgresearchgate.netresearchgate.net Over the years, academic research has expanded to identify Avicularin in a diverse range of plant species, including but not limited to Rhododendron aureum and Taxillus kaempferi. wikipedia.orgbiogem.org Early research primarily focused on the isolation, structural elucidation, and identification of Avicularin in various botanicals.

Significance of Avicularin as a Bioactive Natural Product for Research

Avicularin is a subject of significant academic interest due to its diverse and potent biological activities demonstrated in preclinical research. It is recognized as a bioactive natural product with potential applications across various fields of health research. wikipedia.org Scientific literature extensively documents its anti-inflammatory, antioxidant, anticancer, hepatoprotective, and neuroprotective properties. mdpi.com

The compound's significance lies in its multifaceted mechanisms of action. For instance, its anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). biomolther.orgresearchgate.netcaymanchem.com Its antioxidant capacity has been demonstrated in various cell-free and cellular assays. caymanchem.com Furthermore, a substantial body of research has focused on its anticancer potential, showing its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis. japsonline.comspandidos-publications.comnih.gov This wide spectrum of bioactivities makes Avicularin a valuable molecule for investigating novel therapeutic strategies for a range of complex diseases.

Table 1: Natural Sources of Avicularin Investigated in Academic Literature

| Plant Species | Family |

|---|---|

| Psidium guajava (Guava) | Myrtaceae |

| Polygonum aviculare (Common Knotgrass) | Polygonaceae |

| Rhododendron aureum | Ericaceae |

| Taxillus kaempferi | Loranthaceae |

| Lindera erythrocarpa | Lauraceae |

| Lespedeza cuneata | Fabaceae |

| Rhododendron schlipenbachii | Ericaceae |

| Saurauia vulcani | Actinidiaceae |

| Reynoutria sachalinensis (Sakhalin knotweed) | Polygonaceae |

Current Research Landscape and Emerging Academic Themes

The current academic landscape for Avicularin research has moved beyond simple isolation and characterization to focus on its precise molecular mechanisms of action. A prominent theme is the elucidation of the signaling pathways that Avicularin modulates. Studies have shown its ability to inhibit key inflammatory pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways. spandidos-publications.comnih.goveurekaselect.comnih.gov

Emerging research is also exploring its role in complex cellular processes and diseases. For example, investigations are underway into its effects on:

Neuroinflammation and Neurodegeneration: Research in animal models suggests Avicularin can mitigate neuroinflammation, oxidative stress, and memory impairment, indicating its potential as a neuroprotective agent. mdpi.comnih.govmdpi.com

Metabolic Regulation: Studies have shown that Avicularin can suppress the accumulation of intracellular lipids by regulating glucose uptake in adipocytes, pointing to its potential relevance in metabolic research. acs.orgwikipedia.org

Cancer Biology: Current studies are delving into its specific anticancer effects, such as inducing apoptosis in cutaneous squamous cell carcinoma cells and inhibiting the growth of colorectal and hepatocellular carcinoma cells. caymanchem.comjapsonline.comnih.gov

Inflammasome Regulation: Recent findings indicate that Avicularin can ameliorate ischemic stroke damage by regulating microglia polarization via the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome pathway. imrpress.com

Ferroptosis: Avicularin has been shown to attenuate lead-induced ferroptosis, an iron-dependent form of programmed cell death. mdpi.com

These advanced studies, employing a range of in vitro and in vivo models, highlight a sophisticated and evolving understanding of Avicularin's biological importance.

Table 2: Selected Research Findings on the Biological Activities of Avicularin

| Research Area | Key Findings | Model System | Citations |

|---|---|---|---|

| Anti-inflammatory | Inhibited LPS-induced production of NO, PGE2, iNOS, COX-2, and IL-1β; suppressed ERK phosphorylation. | RAW 264.7 Macrophages (in vitro) | nih.gov, biomolther.org, chemfaces.com |

| Anticancer | Inhibited cell viability and induced apoptosis via repression of the MEK/NF-κB signaling pathway. | Cutaneous Squamous Carcinoma (SCC13) Cells (in vitro) | spandidos-publications.com, nih.gov |

| Showed cytotoxic activity against colorectal cancer cells. | WiDr Cancer Cells (in vitro) | japsonline.com | |

| Inhibited proliferation, migration, and invasion; induced apoptosis. | Huh7 Hepatocellular Carcinoma Cells (in vitro) | caymanchem.com | |

| Neuroprotection | Ameliorated lead-induced memory impairment, neuroinflammation, and ferroptosis; activated the AMPK/Nrf2 pathway. | ICR Mice (in vivo) | mdpi.com |

| Showed cognition enhancement; reversed amyloid beta-induced inflammation and oxidative stress. | Rat Model of Alzheimer's Disease (in vivo) | nih.gov, researchgate.net | |

| Metabolic Regulation | Suppressed lipid accumulation by repressing C/EBPα-activated GLUT4-mediated glucose uptake. | 3T3-L1 Adipocytes (in vitro) | wikipedia.org, acs.org |

| Ischemic Stroke | Reduced infarct volume, neuronal apoptosis, and inflammatory factors; regulated microglia polarization via the NLRP3 pathway. | MCAO/R Mice (in vivo) | imrpress.com |

| Osteogenesis | Reduced expression of inflammatory cytokines and oxidative stress markers. | MG-63 Human Osteoblastic Osteosarcoma Cells (in vitro) | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O11 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20?/m0/s1 |

InChI Key |

PZZRDJXEMZMZFD-BSXBAJJASA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Origin of Product |

United States |

Ii. Advanced Isolation and Purification Methodologies for Avicularin Research

Optimized Extraction Techniques from Natural Sources

The initial step in obtaining avicularin (B192226) involves its extraction from plant materials. Various methods have been developed and optimized to maximize the yield and purity of the extracted compound.

Traditional solvent-based extraction remains a fundamental technique for isolating avicularin. The choice of solvent is crucial and often depends on the polarity of the target compound. Ethanol-water systems are frequently employed due to their effectiveness in extracting polar flavonoids like avicularin. frontiersin.orgfrontiersin.org The addition of water to ethanol (B145695) can enhance extraction efficiency by increasing the permeability of the plant matrix and improving mass transfer between the solid and liquid phases. frontiersin.orgfrontiersin.org

The ratio of ethanol to water is a key parameter that is often optimized to maximize the yield of phenolic compounds. For instance, studies on various plant materials have shown that different ethanol-water proportions, such as 50:50 (v/v) and 80:20 (v/v), can yield different concentrations of total phenolics and flavonoids. scielo.org.mx In some cases, an 80:20 ethanol-water extract has been found to yield a higher content of polyphenols. scielo.org.mx The selection of the optimal solvent system is a critical consideration in the design of extraction protocols for avicularin.

To improve upon traditional methods, modern extraction technologies are increasingly being utilized in avicularin research. These techniques offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields.

Ultrasound-Assisted Extraction (UAE) is a non-thermal technique that utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular compounds. mdpi.com This method has been shown to be effective for extracting phenolic compounds, including flavonoids. mdpi.comnih.gov The efficiency of UAE is influenced by several factors, including ultrasonic power, temperature, and the ratio of the sample to the solvent. mdpi.com Optimized UAE conditions can lead to significantly higher total phenolic and flavonoid content compared to conventional extraction methods. mdpi.com For example, one study identified avicularin in applewood extracts obtained through UAE. researchgate.net

Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, is another advanced technique that employs solvents at elevated temperatures and pressures. mdpi.comsapub.org These conditions increase the solubility and mass transfer rate of the target compounds, leading to a more efficient extraction process. mdpi.com PLE allows for the use of a wide range of solvents, including ethanol and water. rsc.org The temperature and pressure can be precisely controlled to optimize the extraction of specific compounds like avicularin. researchgate.net For instance, PLE with ethanol has been successfully used to extract compounds from birch bark. rsc.org

The choice of extraction method significantly impacts the yield and purity of avicularin for research purposes. Comparative studies are essential to determine the most efficient technique for a given plant source.

Conventional methods like maceration and Soxhlet extraction, while still used, often have drawbacks such as longer extraction times and the use of large volumes of solvents. researchgate.netbiotech-asia.org Modern techniques like UAE and PLE generally offer higher extraction efficiencies in a shorter time.

For example, a study comparing UAE with conventional solid-liquid extraction for applewood polyphenols demonstrated that UAE resulted in a significantly higher yield. mdpi.com Similarly, research on other plant materials has shown that methods like UAE can yield higher concentrations of phenolic compounds compared to orbital shaking extraction. mdpi.com

The efficiency of any extraction method is also heavily dependent on the solvent used. For instance, in the extraction of compounds from Thymelaea hirsuta, methanolic extracts consistently yielded the highest total phenolic content compared to ethyl acetate (B1210297) and hexane (B92381) extracts, regardless of whether maceration or Soxhlet extraction was used. biotech-asia.org The table below presents a conceptual comparison of different extraction techniques based on common research findings.

| Extraction Technique | Principle | Typical Solvents | Key Advantages | Common Research Findings |

| Solvent Maceration | Soaking plant material in a solvent to dissolve target compounds. | Ethanol, Methanol, Water, Ethanol-Water mixtures. scielo.org.mxbiotech-asia.org | Simple, low equipment cost. | Effective, but can be time-consuming. biotech-asia.org |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. mdpi.com | Ethanol, Ethanol-Water mixtures. nih.govmdpi.com | Faster extraction, potentially higher yields, reduced solvent use. nih.govmdpi.com | Significantly higher yields of phenolics compared to conventional methods. mdpi.commdpi.com |

| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperature and pressure to increase extraction efficiency. mdpi.com | Ethanol, Water, Methanol. rsc.orgresearchgate.net | Rapid, low solvent consumption, high efficiency. mdpi.com | Effective for extracting a range of compounds, including those in birch bark. rsc.org |

Modern Extraction Technologies in Research (e.g., Ultrasound-Assisted, Pressurized Liquid Extraction)

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing avicularin must be purified. Chromatographic techniques are indispensable for isolating avicularin from the complex mixture of other plant metabolites.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for the separation and quantification of avicularin. mdpi.com Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netchemisgroup.us

The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netchemisgroup.us The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities. chemisgroup.us Detection is often performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which can identify compounds based on their specific UV absorbance spectra. chemisgroup.usnie.edu.sg Avicularin shows characteristic maximum absorption in the UV spectrum, which aids in its identification. japsonline.com

For the isolation of larger quantities of avicularin for further research, semi-preparative and preparative HPLC are employed. mdpi.com These techniques operate on the same principles as analytical HPLC but use larger columns, higher flow rates, and larger injection volumes to purify milligrams to grams of a compound. mdpi.com

In one study, a mixture containing avicularin was separated using preparative HPLC to yield the pure compound with a purity of over 97%. nih.gov The process often involves a preliminary separation using other chromatographic methods, such as column chromatography with silica (B1680970) gel or Sephadex, to enrich the fraction containing avicularin before the final purification by preparative HPLC. nie.edu.sgmdpi.com This multi-step approach is crucial for obtaining highly pure avicularin necessary for structural elucidation and bioactivity studies. nie.edu.sgnih.gov

The table below provides a summary of chromatographic conditions that have been used in the analysis and purification of avicularin and related flavonoids.

| Chromatographic Technique | Column Type | Mobile Phase | Detection | Application |

| Analytical HPLC | Reversed-phase C18. researchgate.net | Gradient of aqueous acetic acid and acetonitrile. researchgate.net | DAD or UV-Vis. chemisgroup.usnie.edu.sg | Quantification and identification of avicularin in extracts. researchgate.netresearchgate.net |

| Preparative HPLC | Reversed-phase C18. mdpi.com | Gradient of acetonitrile and water. mdpi.com | UV-Vis. | Isolation of pure avicularin for structural and functional studies. nie.edu.sgnih.gov |

| Column Chromatography | Silica gel, Polyamide, Sephadex. nie.edu.sg | Various solvent systems. | Fraction collection followed by analysis. | Preliminary separation and enrichment of avicularin from crude extracts. nie.edu.sgmdpi.com |

Advanced Separation Techniques (e.g., Countercurrent Chromatography)

Countercurrent Chromatography (CCC) stands out as a powerful preparative separation technique for natural products like Avicularin. scielo.bracs.org As a form of liquid-liquid partition chromatography, it eliminates the use of solid stationary phases, thereby circumventing issues like irreversible adsorption of the sample onto the support matrix. scielo.brmdpi.com This characteristic is particularly advantageous for the isolation of polar compounds and results in higher recovery rates and reduced solvent consumption compared to traditional column chromatography. mdpi.comtandfonline.com

High-Speed Counter-Current Chromatography (HSCCC), a prominent mode of CCC, has been effectively employed for the preparative separation of flavonoid glycosides from various plant extracts. mdpi.comtandfonline.comnih.gov The success of an HSCCC separation hinges on the careful selection of a two-phase solvent system that provides an ideal partition coefficient (K) for the target compounds. scielo.brtandfonline.com

In one notable application, HSCCC was used in combination with preparative high-performance liquid chromatography (prep-HPLC) to isolate flavonoids from Hypericum perforatum. nih.gov A mixture containing Avicularin was first separated by HSCCC, and the resulting fraction was further purified by prep-HPLC to yield Avicularin with over 97% purity. nih.gov Similarly, a study on Psidium guajava (guava) leaves, a known source of Avicularin, demonstrated the efficiency of HSCCC in separating five different flavonoid glycosides in a single run. mdpi.comresearchgate.netmdpi.commdpi.com Researchers successfully isolated quercetin-3-O-α-L-arabinofuranoside (Avicularin) and quercetin-3-O-β-D-arabinopyranoside (Guaijaverin) from guava leaves using techniques including preparative HPLC. uobaghdad.edu.iq

Table 1: Application of High-Speed Counter-Current Chromatography (HSCCC) in Flavonoid Glycoside Separation

| Plant Source | Target Compounds | HSCCC Solvent System (v/v/v/v) | Yield & Purity | Reference |

|---|---|---|---|---|

| Psidium guajava | Five flavonoid glycosides (including quercetin-3-O-α-L-arabinofuranoside) | n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4) | 105.6 mg of quercetin-3-O-α-L-arabinofuranoside with >95% purity from 19.8 g of crude sample. | mdpi.com |

| Ampelopsis grossedentata | Two flavonoid glycosides | n-hexane-ethyl acetate-methanol-water (1:6:1.5:7.5) | 28 mg and 18 mg of two flavonoids from 150 mg of extract. | nih.gov |

| Hedyotis diffusa | Three flavonoid glycosides | n-hexane–ethyl acetate–n-butanol–methanol–1.0% acetic acid (1:1:3.5:1:4.5) | 29.6 mg, 35.1 mg, and 41.3 mg of three flavonoids with >95% purity from 200 mg of crude extract. | tandfonline.com |

| Hypericum perforatum | Epigallocatechin and flavonoids (including Avicularin) | ethyl acetate-methanol-water (10:1:10) | A 54.3mg mixture of epigallocatechin and avicularin was obtained from three HSCCC runs, which was then further purified. | nih.gov |

Emerging Methodologies for Enhanced Research-Scale Isolation

While HSCCC is a robust technique, ongoing advancements focus on improving resolution, speed, and applicability to a wider range of compounds. Emerging methodologies often involve the refinement of CCC techniques or their synergistic combination with other advanced chromatographic methods. mdpi.com

One such advancement is the development of a linear gradient coupled with inner-recycling high-speed counter-current chromatography (LG-IR-HSCCC). nih.gov This method addresses the challenge of separating compounds with a broad range of polarities from a single sample, which is often difficult with ordinary isocratic HSCCC. nih.gov The linear gradient mode, similar to that in HPLC, allows for the separation of compounds with a wide range of partition coefficients (K values), while the inner-recycling mode can be employed to separate compounds with very similar K values. nih.gov This combined approach was successfully used to separate five flavonoid glycosides from custard apple leaves, demonstrating its potential for complex natural product mixtures. nih.gov

The combination of HSCCC with preparative High-Performance Liquid Chromatography (prep-HPLC) is another powerful strategy for isolating high-purity compounds. nih.govnews-medical.net In this two-step process, HSCCC is first used for preliminary separation and enrichment of target compounds from a crude extract. The resulting fractions, which are significantly less complex than the initial extract, are then subjected to prep-HPLC for final purification. This hierarchical approach was effectively used to obtain Avicularin from Hypericum perforatum with a purity exceeding 97%. nih.gov The initial HSCCC step efficiently handled a large amount of crude extract, and the subsequent prep-HPLC step provided the high resolution needed to separate Avicularin from co-eluting compounds. nih.gov

Other research has focused on using different chromatographic supports and techniques. For instance, Avicularin has been isolated from the ethyl acetate fraction of Saurauia vulcani using vacuum liquid chromatography followed by purification with radial chromatography. japsonline.com Similarly, studies on Syzygium myrtifolium have employed a series of techniques including liquid-liquid extraction, vacuum liquid chromatography, column chromatography, and preparative Thin Layer Chromatography (TLC) to isolate Avicularin. researchgate.netnih.gov

Table 2: Emerging and Combined Methodologies for Avicularin and Flavonoid Isolation

| Methodology | Plant Source / Sample | Key Features & Findings | Reference |

|---|---|---|---|

| Linear Gradient & Inner-Recycling HSCCC | Custard apple leaves | Enabled separation of five flavonoid glycosides with a broad range of polarities. Purity of isolated compounds was over 98%. | nih.gov |

| HSCCC followed by Preparative HPLC | Hypericum perforatum extract | HSCCC provided initial separation. Prep-HPLC was used for final purification, yielding 15.3 mg of Avicularin with >97% purity from a pooled fraction. | nih.gov |

| Vacuum Liquid Chromatography & Radial Chromatography | Saurauia vulcani ethyl acetate fraction | Yielded 50 mg of Avicularin. | japsonline.com |

| Fractionation, VLC, Column Chromatography, Preparative TLC | Syzygium myrtifolium leaves | A multi-step process to purify Avicularin from the ethyl acetate fraction. | researchgate.netnih.gov |

Iii. Rigorous Analytical Characterization in Avicularin Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic analysis is fundamental to the definitive identification of avicularin (B192226). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each offer unique insights into the molecule's architecture.

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like avicularin. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to piece together its complex structure.

¹H NMR spectra reveal the number and types of protons in the molecule, along with their chemical environment and connectivity. For avicularin, characteristic signals are observed in the aromatic region for the quercetin (B1663063) aglycone and in the sugar region for the arabinofuranose moiety. japsonline.com For instance, proton signals for the A and B rings of the quercetin backbone and the anomeric proton of the sugar are key diagnostic markers. japsonline.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. japsonline.com Research has identified 20 carbon signals for avicularin, corresponding to the 15 carbons of the quercetin aglycone and the 5 carbons of the arabinose sugar. japsonline.comjapsonline.com The chemical shifts of these carbons, particularly the carbonyl carbon (C-4) and the carbons of the sugar unit, are crucial for confirming the structure. japsonline.com

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between protons and carbons. nih.gov COSY spectra help identify adjacent protons, while HSQC correlates protons to their directly attached carbons. japsonline.comnih.gov The HMBC experiment is particularly vital as it reveals long-range correlations between protons and carbons, which helps to determine the point of glycosylation—the attachment of the arabinofuranose sugar to the quercetin aglycone at the C-3 position. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Avicularin

| Position | δH (ppm) (multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| Quercetin Moiety | ||

| 2 | - | 157.3 |

| 3 | - | 134.3 |

| 4 | - | 178.1 |

| 5 | - | 164.8 |

| 6 | 6.36 (d, J = 2.1 Hz) | 98.6 |

| 7 | - | 161.7 |

| 8 | 6.17 (d, J = 2.1 Hz) | 93.4 |

| 9 | - | 104.3 |

| 10 | - | 157.1 |

| 1' | - | 121.5 |

| 2' | 7.72 (d, J = 2.2 Hz) | 116.1 |

| 3' | - | 144.6 |

| 4' | - | 148.6 |

| 5' | 6.84 (d, J = 8.5 Hz) | 114.8 |

| 6' | 7.55 (dd, J = 8.5, 2.2 Hz) | 121.7 |

| Arabinofuranose Moiety | ||

| 1" | 5.13 (d, J = 2.8 Hz) | 103.3 |

| 2" | 3.88 (dd, J = 4.8, 2.8 Hz) | 72.8 |

| 3" | 3.62 (dd, J = 6.8, 4.8 Hz) | 71.5 |

| 4" | 3.78 (m) | 67.8 |

| 5"a | 3.81 (dd, J = 12.0, 3.6 Hz) | 65.7 |

| 5"b | 3.42 (dd, J = 12.0, 6.0 Hz) |

Note: Data compiled from studies conducted in CD3OD and DMSO-d6. Chemical shifts may vary slightly depending on the solvent and instrument used. japsonline.comkoreascience.kr

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of avicularin, as well as for structural elucidation through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For avicularin, HRMS data has shown an [M-H]⁻ ion at m/z 433.0475, which suggests a molecular formula of C₂₀H₁₈O₁₁. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of avicularin in complex mixtures, such as plant extracts. hebmu.edu.cn In LC-MS/MS, the parent ion corresponding to avicularin (m/z 434.1) is selected and fragmented to produce a characteristic pattern of daughter ions. A common fragmentation involves the loss of the arabinose moiety, resulting in a prominent fragment ion corresponding to the quercetin aglycone at m/z 301.3. nih.govebi.ac.uk This specific transition (m/z 434.1 → 301.3) is often used for the selective and sensitive quantification of avicularin in multiple reaction monitoring (MRM) mode. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the avicularin molecule. The UV spectrum of avicularin typically exhibits two major absorption bands, which are characteristic of the flavonoid structure. In methanol, maximum absorption wavelengths (λmax) are observed around 255 nm and 358 nm. japsonline.comkoreascience.kr These absorption patterns are indicative of the phenol (B47542) chromophore with an extended conjugation system present in the molecule. japsonline.com

Infrared (IR) spectroscopy is used to identify the functional groups present in avicularin. The IR spectrum shows characteristic absorption bands corresponding to various vibrations of the molecule's bonds. Key absorptions include a broad band for hydroxyl (-OH) groups around 3252 cm⁻¹, a peak for conjugated carbonyl (C=O) stretching at approximately 1645 cm⁻¹, and several bands in the 1612-1442 cm⁻¹ region corresponding to the aromatic C=C bonds. japsonline.comkoreascience.kr

Mass Spectrometry (MS) Applications (e.g., LC-MS/MS, HRMS)

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for the separation, purification, and quantification of avicularin from natural sources and for assessing the purity of isolated samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

Both HPLC and UPLC are powerful separation techniques used for the quantitative analysis of avicularin. These methods typically utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (such as formic or trifluoroacetic acid) to improve peak shape. nih.govkoreascience.kr Detection is commonly performed using a UV detector, often set at a wavelength where avicularin shows strong absorbance, such as 254 nm or 370 nm. koreascience.krnih.gov

UPLC, which uses smaller particle sizes in the stationary phase, offers advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. ajpaonline.com A typical UPLC method might have a total run time of as short as 1.60 minutes, with avicularin eluting at around 1.20 minutes. nih.govebi.ac.uk

For quantitative analysis in a research context, it is crucial to validate the analytical method to ensure the reliability of the results. Method validation involves assessing several parameters, including linearity, precision, and accuracy.

Linearity: This is established by analyzing a series of standard solutions of avicularin at different concentrations and plotting the instrument response against the concentration. A linear relationship, indicated by a high correlation coefficient (r² > 0.99), demonstrates that the method is proportional over a specific concentration range. nih.govkoreascience.kr For instance, a UPLC-MS/MS method for avicularin showed good linearity over the range of 10-3000 ng/mL. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision is assessed by analyzing the same sample multiple times on the same day, while inter-day precision is determined by analyzing the sample on different days. For a validated UPLC-MS/MS method, both intra-day and inter-day precision were reported to be less than 12%. nih.gov

Accuracy: Accuracy is the closeness of the measured value to a known or accepted true value. It is often determined by performing recovery studies, where a known amount of avicularin is added to a sample matrix, and the percentage of the added compound that is measured is calculated. Mean recovery for avicularin in plasma has been reported to be in the range of 84.2-89.5%. nih.gov

Table 2: Summary of a Validated UPLC-MS/MS Method for Avicularin Quantification

| Parameter | Result |

|---|---|

| Linearity Range | 10–3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 12% |

| Inter-day Precision (%RSD) | < 12% |

| Mean Recovery (Accuracy) | 84.2–89.5% |

Data from a study on avicularin determination in rat plasma. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) and HPLC for Quantitative Analysis

Advanced Analytical Approaches in Phytochemical Research

The phytochemical investigation of Avicularin involves a multi-step process that employs a suite of advanced analytical techniques. Modern analytical approaches have shifted from classical methods to more rapid, sensitive, and selective technologies, enabling a deeper insight into the compound's properties and its presence in various plant species. semanticscholar.org These methods are broadly categorized into chromatographic and spectroscopic techniques, often used in combination as "hyphenated techniques" to achieve comprehensive characterization. nih.govresearchgate.net

Chromatographic Techniques

Chromatography is fundamental to the separation and purification of Avicularin from crude plant extracts. nih.gov High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its ability to handle compounds that are not easily volatilized or are thermally unstable. semanticscholar.org It is frequently used for both the analysis and purification of Avicularin. chemfaces.comacs.org For instance, Avicularin was purified to over 99% from Taxillus kaempferi using HPLC, which facilitated its subsequent structural determination. acs.org

Advancements in liquid chromatography have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution, speed, and sensitivity compared to traditional HPLC. sbq.org.br UPLC is often coupled with mass spectrometry for highly sensitive bioanalytical assays. chemfaces.com

The table below summarizes the application of various chromatographic techniques in Avicularin research.

Table 1: Chromatographic Techniques in the Analysis of Avicularin Use the filters to explore the data.

Spectroscopic Techniques

Spectroscopy is indispensable for the structural elucidation of isolated compounds like Avicularin. japsonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (COSY, HMBC, HSQC) techniques, provides detailed information about the carbon-hydrogen framework of the molecule, confirming the identity and stereochemistry of the quercetin and arabinofuranose moieties. japsonline.comnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of Avicularin. japsonline.comhilarispublisher.com Infrared (IR) spectroscopy helps identify the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy is used to observe the characteristic absorption peaks of the flavonoid chromophore. japsonline.comjapsonline.comhilarispublisher.com

Hyphenated Techniques

To enhance analytical power, chromatographic systems are often coupled directly with spectroscopic detectors. nih.gov These "hyphenated techniques" allow for the separation and identification of compounds from a complex mixture in a single run. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, UPLC-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful tools for this purpose. nih.gov A UPLC-MS/MS method was developed for the sensitive and selective determination of Avicularin in rat plasma, with a lower limit of quantitation of 10 ng/mL. nih.gov This technique operates in multiple reaction monitoring (MRM) mode, tracking specific transitions (e.g., m/z 434.1→301.3 for Avicularin) to ensure high specificity. nih.gov Another study utilized Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) to identify Avicularin and its metabolites produced by intestinal bacteria. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another potent hyphenated technique that provides both separation and unambiguous structural information online, which is particularly useful for identifying novel compounds in complex extracts. nih.gov

The table below presents research findings utilizing advanced spectroscopic and hyphenated analytical methods for Avicularin.

Table 2: Advanced Spectroscopic and Hyphenated Analytical Findings for Avicularin Use the filters to explore the data.

Iv. Biosynthesis, Biotransformation, and Structural Derivatives Research

Elucidation of Biosynthetic Pathways of Avicularin (B192226)

The biosynthesis of avicularin, a flavonoid glycoside, is a complex process rooted in the general phenylpropanoid pathway, which is responsible for producing a wide array of phenolic compounds in plants. nih.govnih.gov

Avicularin is chemically known as quercetin-3-O-α-L-arabinofuranoside. researchgate.netwikipedia.org Its biosynthesis, therefore, involves two major stages: the formation of the aglycone, quercetin (B1663063), and the subsequent attachment of an arabinofuranose sugar moiety.

The synthesis of the quercetin backbone begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. nih.govfrontiersin.org Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a key intermediate. nih.gov The first enzyme specific to the flavonoid pathway, Chalcone (B49325) Synthase (CHS), then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone scaffold. nih.govnih.gov

Following the formation of the chalcone, a cascade of enzymatic modifications occurs. These steps are catalyzed by a group of enzymes that include Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonol Synthase (FLS). nih.govnih.gov These enzymes work sequentially to modify the basic flavonoid structure, ultimately leading to the formation of the flavonol, quercetin. taylorandfrancis.com

The final step in avicularin biosynthesis is a glycosylation reaction. A specific glycosyltransferase enzyme facilitates the transfer of an arabinose sugar group to the hydroxyl group at the C3-position of the quercetin molecule. nih.govhmdb.ca This enzymatic glycosylation is a crucial modification that alters the solubility and bioavailability of the compound. mdpi.com

Table 1: Key Precursors and Enzymes in Avicularin Biosynthesis

| Category | Name | Role |

| Starting Precursor | L-phenylalanine | Initial substrate for the phenylpropanoid pathway. nih.govfrontiersin.org |

| Key Intermediate | 4-coumaroyl-CoA | Enters the specific flavonoid biosynthesis pathway. nih.govnih.gov |

| Aglycone Precursor | Quercetin | The direct precursor to which the sugar moiety is attached. researchgate.nettaylorandfrancis.com |

| Key Enzymes | Chalcone Synthase (CHS) | Initiates the flavonoid pathway by producing the chalcone scaffold. nih.gov |

| Chalcone Isomerase (CHI) | Catalyzes the isomerization of chalcone to naringenin. nih.gov | |

| Flavonol Synthase (FLS) | Catalyzes the formation of flavonols, like quercetin. nih.gov | |

| Glycosyltransferase | Catalyzes the final attachment of the arabinose sugar to quercetin. nih.govmdpi.com |

The production of avicularin and other flavonoids is tightly regulated at the genetic level. Research into the molecular regulation of flavonoid biosynthesis has identified several key genes whose expression levels correlate with flavonoid accumulation.

This understanding of genetic regulation opens avenues for biotechnological applications. By identifying and utilizing these key regulatory genes as molecular markers, it may become possible to select or engineer plant varieties that produce consistently high levels of specific flavonoids like avicularin. nih.gov Further research into transcription factors that control the expression of these biosynthetic genes is ongoing to fully map the regulatory network.

In a different context, studies have shown that avicularin itself can influence gene expression in research models. For instance, in 3T3-L1 adipocyte cells, avicularin was found to suppress the expression of adipogenic genes, including CCAAT/enhancer-binding protein (C/EBP) α. acs.org

Enzymatic Steps and Precursor Compounds

In Vitro and In Vivo Biotransformation Studies

The study of how avicularin is metabolized is crucial for understanding its biological fate. This research is conducted using various experimental models, both in vitro (in a controlled lab environment) and in vivo (in living organisms).

A variety of in vitro systems are employed to investigate the biotransformation of compounds. These models are designed to mimic the metabolic processes that occur in the liver, the primary site of drug and foreign compound metabolism. nih.govscispace.com Standard models include subcellular fractions like human liver microsomes (HLMs), S9 fractions, and cytosol, as well as cellular systems such as cultured primary hepatocytes and immortalized cell lines (e.g., HepaRG). nih.govnih.govmdpi.com

While direct metabolic studies on avicularin using liver microsomes are not extensively detailed in the provided results, the general methodology is well-established. For example, HLMs are used to study cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) dependent metabolism. nih.gov It is known that flavonoid glycosides can be hydrolyzed back to their aglycones by glycosidases present in the liver and intestines. nih.gov

Avicularin has been the subject of investigation in numerous cell line-based studies to explore its biological activities. These studies inherently involve cellular uptake and potential metabolism.

Table 2: Examples of Cell Lines Used in Avicularin Research

| Cell Line | Cell Type | Focus of Study | Reference |

| WiDr | Human colon adenocarcinoma | Anticancer activity | japsonline.comresearchgate.net |

| 3T3-L1 | Mouse adipocyte | Lipid accumulation | wikipedia.orgacs.org |

| RAW 264.7 | Mouse macrophage | Anti-inflammatory response | nih.gov |

| A549 | Human lung carcinoma | Anticancer properties, apoptosis | nih.gov |

| SH-SY5Y | Human neuroblastoma | Neuroprotective effects | nih.gov |

| SCC13 | Human cutaneous squamous carcinoma | Anticancer effects, apoptosis | nih.gov |

In vivo studies, such as one involving the oral administration of a Polygonum aviculare extract to rats, have confirmed the absorption of avicularin, as it was detected in the plasma and urine. wikipedia.org Another in vivo study in mice investigated its effects on hepatic glucose metabolism. mdpi.com

The primary biotransformation pathway for avicularin involves the cleavage of its glycosidic bond. This hydrolysis reaction releases the sugar moiety (arabinose) and the aglycone, quercetin. nih.gov Therefore, quercetin is considered a major metabolite of avicularin. taylorandfrancis.com This conversion can be carried out by enzymes in the liver and also by the microbial flora present in the human intestine. nih.govthegoodscentscompany.com The resulting quercetin can then undergo further phase II metabolic reactions.

Metabolic Fate in Research Models (e.g., Liver Microsomes, Cell Lines)

Synthesis and Characterization of Avicularin Derivatives and Analogues

To explore and potentially enhance the biological properties of avicularin, researchers engage in the synthesis of structural derivatives and analogues. This involves chemically modifying the parent molecule and characterizing the new compounds.

A notable example is the synthesis and spectral characterization of a novel Zinc-Avicularin complex. researchgate.net This research aimed to combine the therapeutic properties of avicularin with the essential trace element zinc, potentially altering its absorption and efficacy. researchgate.net

While extensive synthesis of a wide range of avicularin-specific analogues is not broadly reported, the principles of flavonoid modification are well-established. General strategies include:

Creating new glycosides: Attaching different sugar molecules or creating triazolyl glycosides via "click chemistry" to alter bioavailability and activity. researchgate.net

Modifying the flavonoid core: Introducing different substituents onto the benzopyrone structure to investigate structure-activity relationships. mdpi.com

Synthesizing simplified analogues: Creating less complex structures that retain the key pharmacophore (the β-lactonecarboxamide moiety in one example) to improve stability and ease of preparation. rsc.org

Structural Modifications and Design Principles

The biological activity of avicularin, a quercetin-3-O-α-L-arabinofuranoside, is intrinsically linked to its specific chemical architecture. Research into the structure-activity relationships (SAR) of quercetin and its derivatives provides foundational principles for designing novel analogues with potentially enhanced or tailored biological effects. jmb.or.kr

Key structural features of the core quercetin molecule are considered crucial for its bioactivity. These include the double bond between carbons C2 and C3, the hydroxyl group at position C3, and the dihydroxyl configuration on the B-ring (C3'-C4'). jmb.or.kr Modifications to these sites can significantly alter the compound's efficacy. For instance, studies have shown that methylation or, in the case of avicularin, glycosylation at the 3-OH position can modulate its biological profile. jmb.or.kr While such modifications might decrease certain activities, such as antioxidant potential, they can enhance others. jmb.or.kr

The design of new avicularin derivatives is an iterative process, often guided by computational modeling and a deep understanding of molecular interactions. researchgate.net The primary strategies for structural modification include:

Glycosylation: Altering the sugar moiety (arabinofuranose in avicularin) or attaching additional sugar units can influence solubility, stability, and bioavailability. nih.gov

Acylation: The addition of acyl groups to the flavonoid or its sugar moiety is a common modification. This can affect the molecule's lipophilicity, potentially improving its ability to cross cell membranes. nih.gov

Methylation: Introducing methyl groups at specific hydroxyl positions is another strategy to modify the molecule's properties. jmb.or.kr

Analogue Design: Based on SAR studies, new analogues can be designed. For example, it has been suggested that introducing an amino group or making other modifications at the C3 position of the quercetin backbone could yield potent compounds for specific targets. researchgate.net

These design principles are guided by the goal of optimizing the molecule's interaction with its biological targets, thereby enhancing its desired therapeutic or biological effects.

Chemoenzymatic Synthesis Approaches in Research

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific chemical transformations within a multi-step organic synthesis framework. This approach is gaining traction in natural product synthesis due to its efficiency and alignment with green chemistry principles. capes.gov.brnih.gov It allows for reactions to occur under mild conditions, often in aqueous solutions, and with high regio- and stereoselectivity, which can be difficult to achieve through purely chemical methods. capes.gov.brnih.gov

For flavonoid glycosides like avicularin, chemoenzymatic strategies typically involve a combination of chemical synthesis to create the core flavonoid structure (aglycone) and enzymatic steps for the glycosylation. nih.govsioc-journal.cn

Key enzymatic approaches relevant to avicularin synthesis include:

Glycosyltransferases: These enzymes are nature's catalysts for forming glycosidic bonds with high specificity. They transfer a sugar moiety from an activated donor, like a nucleotide sugar, to the flavonoid aglycone. nih.govnih.gov

Glycosidases: While their natural function is to break down glycosidic bonds, under specific reaction conditions, glycosidases can be used for transglycosylation to synthesize glycosides. nih.gov Engineered versions, known as glycosynthases, are particularly effective for this purpose. nih.gov

Lipases: These enzymes are widely used to catalyze acylation reactions, attaching fatty acids or other acyl groups to the flavonoid's sugar moiety. This can create derivatives with altered physical and biological properties. A notable example is the use of Candida antarctica lipase (B570770) B (CALB) for the acylation of flavonoids.

These enzymatic methods offer a powerful toolkit for creating a diverse range of avicularin derivatives, enabling researchers to explore structure-activity relationships further. nih.govnih.gov

Isolation of Naturally Occurring Avicularin Analogues

Avicularin and its analogues are found in a variety of plant species. Researchers employ various extraction and isolation techniques, such as maceration, Soxhlet extraction, and chromatography, to separate these compounds from plant materials for structural elucidation and bioactivity studies. researchgate.netjapsonline.comnih.govrsc.orgnih.gov

Bioactivity-guided fractionation is a common strategy where plant extracts are separated into fractions, and each is tested for a specific biological effect. The most active fractions are then further purified to isolate the individual compounds responsible for the activity.

A number of naturally occurring analogues of avicularin have been isolated, primarily differing in their acylation patterns. The addition of groups like galloyl or pentanoyl moieties to the sugar residue creates these diverse structures.

Below is a table of selected naturally occurring avicularin analogues and the plants from which they have been isolated.

| Compound Name | Plant Source(s) | Reference(s) |

| Avicularin | Dennettia tripetala, Jussiaea repens (syn. Ludwigia adscendens), Nothofagus cunninghamii, Saurauia vulcani, Taxillus kaempferi | nih.govresearchgate.netjapsonline.comresearchgate.netacs.org |

| Avicularin 2''-(4'''-O-n-pentanoyl)-gallate | Jussiaea repens (syn. Ludwigia adscendens) | nih.govresearchgate.netresearchgate.net |

| Trifolin 2''-O-gallate | Jussiaea repens (syn. Ludwigia adscendens) | nih.gov |

| Hyperin 2''-O-gallate | Jussiaea repens (syn. Ludwigia adscendens) | nih.gov |

| Sinocrassoside A1-A12 | Sinocrassula indica | clockss.org |

| Sinocrassoside B1-B5 | Sinocrassula indica | clockss.orgjst.go.jp |

| Sinocrassoside C1 | Sinocrassula indica | jst.go.jptargetmol.com |

| Sinocrassoside D1-D3 | Sinocrassula indica | jst.go.jp |

The ongoing discovery and characterization of these natural analogues contribute significantly to understanding the chemical diversity of flavonoids and provide a rich source of lead compounds for further research.

V. in Vitro Pharmacological Activity Research and Cellular Mechanisms

Anticancer Research in Cell Line Models

Avicularin (B192226), a flavonoid glycoside, has demonstrated significant anticancer properties across various cancer cell line models in vitro. Research highlights its ability to impede key processes in cancer progression, including proliferation, survival, and metastasis.

Studies have shown that avicularin can suppress the growth of several types of cancer cells in a dose-dependent manner.

In human cutaneous squamous cell carcinoma (CSCC), avicularin treatment was found to inhibit the viability of SCC13 cells. nih.govnih.gov The inhibitory effect became more pronounced with increasing concentrations and longer duration of exposure. nih.gov Similarly, in hepatocellular carcinoma (HCC), avicularin markedly decreased the proliferation of Huh7 cells, with its suppressive effect being concentration-dependent. nih.govmedchemexpress.com Research on colorectal cancer has also indicated the cytotoxic potential of avicularin against WiDr cells, although the observed 50% inhibition concentration (IC50) was relatively high. japsonline.comjapsonline.comresearchgate.net While research on A549 lung cancer cells has explored the anti-proliferative effects of other compounds, the specific action of avicularin on this cell line requires further dedicated investigation. researchgate.netmdpi.com

| Cell Line | Cancer Type | Observed Effect | Key Findings | Citations |

|---|---|---|---|---|

| SCC13 | Cutaneous Squamous Cell Carcinoma | Inhibition of cell viability | Effect is dose-dependent. | nih.govnih.gov |

| Huh7 | Hepatocellular Carcinoma | Decreased cell proliferation | Effect is concentration-dependent. | nih.govmedchemexpress.com |

| WiDr | Colon Adenocarcinoma | Cytotoxic activity | Demonstrated an IC50 value of 521.14 μg/ml. | japsonline.comjapsonline.com |

| A549 | Lung Adenocarcinoma | Data not available for avicularin | General proliferation studies exist for this cell line. | researchgate.netmdpi.com |

A key mechanism behind avicularin's anticancer activity is its ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle.

In SCC13 cells, treatment with avicularin led to a dose-dependent increase in the rate of apoptosis. nih.govnih.gov Similarly, avicularin was found to promote apoptosis in Huh7 hepatocellular carcinoma cells. nih.gov Further investigation into the cellular mechanics revealed that avicularin can induce cell cycle arrest, specifically at the G0/G1 phase. lipidmaps.orgleafletpub.comnih.gov In Huh7 cells, avicularin treatment caused a notable G0/G1 arrest and a corresponding decrease in the number of cells in the S phase, which is critical for DNA replication. nih.govresearchgate.net This inhibition of cell cycle progression prevents cancer cells from multiplying. nih.gov

| Cell Line | Cancer Type | Apoptosis | Cell Cycle Arrest | Citations |

|---|---|---|---|---|

| SCC13 | Cutaneous Squamous Cell Carcinoma | Induces apoptosis in a dose-dependent manner. | Not specified in the provided context. | nih.govnih.gov |

| Huh7 | Hepatocellular Carcinoma | Promotes cell apoptosis. | Induces notable G0/G1 phase arrest and decreases S-phase accumulation. | nih.govlipidmaps.orgresearchgate.net |

Avicularin also shows potential in preventing cancer metastasis by inhibiting cell migration and invasion, processes that are often facilitated by the epithelial-mesenchymal transition (EMT). nih.govplos.org EMT is a process where epithelial cells lose their characteristics and acquire mesenchymal, fibroblast-like properties, which enhances their motility and invasiveness. nih.govjcancer.org

In SCC13 cells, avicularin was shown to inhibit EMT. nih.govnih.gov This was demonstrated by its ability to increase the expression of the epithelial marker E-cadherin while simultaneously decreasing the expression of mesenchymal markers such as N-cadherin, vimentin, and matrix metalloproteinase (MMP)-9. nih.govnih.gov A similar inhibitory effect on cell migration and invasion was observed in Huh7 cells following avicularin treatment. nih.govmedchemexpress.com By reversing or inhibiting the EMT process, avicularin can reduce the ability of cancer cells to spread to other parts of the body. nih.gov

| Cell Line | Process | Effect on EMT Markers | Citations |

|---|---|---|---|

| SCC13 | Inhibition of Epithelial-Mesenchymal Transition (EMT) | ↑ E-cadherin (Epithelial marker) | nih.govnih.gov |

| ↓ N-cadherin (Mesenchymal marker) | nih.govnih.gov | ||

| ↓ Vimentin (Mesenchymal marker) | nih.govnih.gov | ||

| ↓ MMP-9 (Invasion-related protein) | nih.gov | ||

| Huh7 | Inhibition of cell migration and invasion | Not specified in the provided context. | nih.govmedchemexpress.com |

The anticancer effects of avicularin are rooted in its ability to modulate specific molecular signaling pathways and genes that are crucial for cancer cell survival and proliferation.

One of the primary molecular pathways targeted by avicularin is the MEK/NF-κB pathway. This pathway is often overactive in cancers, promoting inflammation, cell survival, and proliferation. Research has shown that avicularin can suppress the activation of this pathway. spandidos-publications.com In SCC13 cells, avicularin treatment led to a decrease in the phosphorylated forms of MEK (p-MEK) and the NF-κB subunit p65 (p-p65), indicating an inhibition of the pathway's activity. nih.govnih.govresearchgate.net By repressing the MEK/NF-κB signal, avicularin can effectively trigger apoptosis and inhibit other cancer-promoting activities. nih.govnih.gov

Avicularin directly influences the expression of genes that regulate apoptosis, particularly those belonging to the Bcl-2 family. frontiersin.orgresearchgate.net These proteins are the primary regulators of the mitochondrial pathway of apoptosis. embopress.org In SCC13 cells, avicularin treatment was found to alter the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov Specifically, it increased the expression of the pro-apoptotic protein Bax, which promotes cell death. nih.govnih.gov Concurrently, it decreased the expression of the anti-apoptotic protein Bcl-2, which normally functions to protect cancer cells from apoptosis. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in tipping the cellular balance towards apoptosis, thereby contributing to avicularin's anticancer effects. nih.gov

Molecular Mechanisms:

Influence on COX-2 and PPAR-γ Activities

Avicularin has been shown to exert regulatory effects on the activities of cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPAR-γ), key players in inflammation and cellular metabolism. In human hepatocellular carcinoma (HCC) Huh7 cells, avicularin treatment led to a marked downregulation of COX-2 at both the mRNA and protein levels. nih.gov Concurrently, the expression of PPAR-γ was significantly increased in these cells following treatment with avicularin. nih.gov This reciprocal regulation, inhibiting the pro-inflammatory enzyme COX-2 while upregulating the metabolic and anti-proliferative PPAR-γ, is a key aspect of its mechanism. nih.govmedchemexpress.comnih.gov

Further studies in bradykinin-treated MG-63 human osteoblastic osteosarcoma cells also demonstrated that avicularin reduces the expression of COX-2 in a dose-dependent manner. nih.gov This inhibition of COX-2 is a critical component of avicularin's anti-inflammatory effects. nih.govresearchgate.net The modulation of these two proteins suggests a multi-faceted approach by which avicularin can influence cellular processes, including inflammation and cell growth. nih.govclinisciences.comtebubio.com

Targeting Specific Proteins (e.g., MMP-9, E-cadherin, N-cadherin)

Avicularin demonstrates the ability to modulate the expression of proteins crucial to epithelial-mesenchymal transition (EMT), a process involved in cancer cell migration and invasion. In cutaneous squamous cell carcinoma (CSCC) SCC13 cells, treatment with avicularin resulted in a dose-dependent increase in the expression of E-cadherin, an epithelial marker, at both the protein and mRNA levels. nih.govspandidos-publications.com Conversely, the expression levels of mesenchymal markers, including N-cadherin and matrix metalloproteinase-9 (MMP-9), were decreased by avicularin treatment in the same cell line. nih.govspandidos-publications.com

This targeted regulation of EMT-related proteins highlights a potential mechanism for avicularin's anti-metastatic effects. By upregulating E-cadherin, which is vital for cell-cell adhesion, and downregulating N-cadherin and MMP-9, which are associated with increased cell motility and invasion, avicularin may inhibit the progression of certain cancers. nih.govresearchgate.netnih.gov

Anti-inflammatory Research in Cell Line Models

Suppression of Pro-inflammatory Mediators (e.g., NO, PGE2)

In vitro studies have consistently demonstrated avicularin's ability to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, avicularin significantly inhibited the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. nih.govresearchgate.net This suppression of NO and PGE2 is a hallmark of its anti-inflammatory activity. nih.govresearchgate.netresearchgate.netkoreascience.kr

The reduction in these inflammatory molecules is a direct consequence of avicularin's action on their synthesizing enzymes, as detailed in the following section.

Inhibition of Inflammatory Enzymes (e.g., iNOS, COX-2)

The suppressive effects of avicularin on pro-inflammatory mediators are linked to its ability to inhibit the expression of the enzymes responsible for their synthesis. Research has shown that avicularin significantly suppresses the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net This inhibition occurs in a concentration-dependent manner. nih.gov

Similarly, in tumor necrosis factor-α (TNF-α)-treated MH7A human rheumatoid arthritis synovial cells, avicularin administration dose-dependently inhibited both the mRNA and protein expression of iNOS and COX-2. nih.govspandidos-publications.com In bradykinin-treated MG-63 cells, avicularin also reduced the expression of iNOS and COX-2. nih.gov This consistent downregulation of iNOS and COX-2 across different inflammatory cell models underscores a primary mechanism of avicularin's anti-inflammatory action. researchgate.netresearchgate.netresearchgate.net

Modulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)

Avicularin has been shown to modulate the production of several pro-inflammatory cytokines. In LPS-stimulated RAW 264.7 macrophage cells, avicularin significantly suppressed the overproduction of interleukin-1β (IL-1β). nih.govbiomolther.org However, in the same study, it was noted to have a negligible effect on the LPS-induced release of TNF-α. researchgate.netbiomolther.org

In contrast, other studies have reported a broader effect. For instance, in bradykinin-treated MG-63 cells, avicularin reduced the expression levels of IL-1β, interleukin-6 (IL-6), and TNF-α in a dose-dependent manner. nih.gov Similarly, in TNF-α-stimulated MH7A synovial cells, avicularin significantly decreased the levels of IL-1β and IL-6. nih.govspandidos-publications.com In OGD/R-induced BV2 cells, avicularin treatment also led to a decrease in the production of IL-6 and TNF-α. imrpress.com These findings suggest that avicularin's ability to modulate pro-inflammatory cytokines can be cell-type and stimulus-dependent. researchgate.netresearchgate.netresearchgate.net

Underlying Signaling Pathways (e.g., ERK, MAPK, NF-κB)

The anti-inflammatory effects of avicularin are mediated through the modulation of key intracellular signaling pathways. A significant body of research points to the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.govmedchemexpress.comclinisciences.comtebubio.com Avicularin has been shown to suppress the degradation of IκB, an inhibitor of NF-κB, in LPS-stimulated RAW 264.7 cells, thereby preventing the translocation of NF-κB to the nucleus. nih.govresearchgate.netbiomolther.org In cutaneous squamous cell carcinoma cells, avicularin was found to repress the MEK/NF-κB signaling pathway. nih.govnih.gov Similarly, in TNF-α-treated MH7A cells, avicularin prevented the activation of the MEK/NF-κB pathway. nih.gov

Furthermore, avicularin's mechanism involves the mitogen-activated protein kinase (MAPK) pathways. Specifically, it has been demonstrated to significantly attenuate the LPS-induced activation of the extracellular signal-regulated kinase (ERK) signaling pathway in a concentration-dependent manner in RAW 264.7 macrophages. nih.govresearchgate.net This suppression of ERK phosphorylation is a key element of its anti-inflammatory activity. tebubio.comnih.govmedchemexpress.com Studies have also implicated avicularin in the inhibition of JNK and p38 MAPK pathways in certain contexts. bohrium.com

Table of Research Findings on Avicularin's In Vitro Activity

| Activity | Model System | Key Findings | References |

|---|---|---|---|

| COX-2 and PPAR-γ Regulation | Huh7 (Hepatocellular Carcinoma) | Downregulates COX-2, upregulates PPAR-γ. | nih.gov |

| MG-63 (Osteosarcoma) | Reduces COX-2 expression. | nih.gov | |

| EMT Protein Targeting | SCC13 (Squamous Cell Carcinoma) | Increases E-cadherin, decreases N-cadherin and MMP-9. | nih.govspandidos-publications.com |

| Pro-inflammatory Mediator Suppression | RAW 264.7 (Macrophages) | Inhibits NO and PGE2 production. | nih.govresearchgate.net |

| Inflammatory Enzyme Inhibition | RAW 264.7 (Macrophages) | Suppresses iNOS and COX-2 protein levels. | nih.govresearchgate.net |

| MH7A (Rheumatoid Arthritis Synovial) | Inhibits iNOS and COX-2 mRNA and protein expression. | nih.govspandidos-publications.com | |

| MG-63 (Osteosarcoma) | Reduces iNOS and COX-2 expression. | nih.gov | |

| Pro-inflammatory Cytokine Modulation | RAW 264.7 (Macrophages) | Suppresses IL-1β production. | nih.govbiomolther.org |

| MG-63 (Osteosarcoma) | Reduces IL-1β, IL-6, and TNF-α expression. | nih.gov | |

| MH7A (Rheumatoid Arthritis Synovial) | Decreases IL-1β and IL-6 levels. | nih.govspandidos-publications.com | |

| BV2 (Microglia) | Decreases IL-6 and TNF-α production. | imrpress.com | |

| Signaling Pathway Modulation | RAW 264.7 (Macrophages) | Suppresses ERK phosphorylation and IκB degradation (NF-κB pathway). | nih.govresearchgate.netresearchgate.netbiomolther.org |

| SCC13 (Squamous Cell Carcinoma) | Represses the MEK/NF-κB signaling pathway. | nih.govnih.gov | |

| MH7A (Rheumatoid Arthritis Synovial) | Prevents activation of the MEK/NF-κB pathway. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Avicularin (guajavarin) |

| Cyclooxygenase-2 (COX-2) |

| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) |

| Matrix metalloproteinase-9 (MMP-9) |

| E-cadherin |

| N-cadherin |

| Nitric Oxide (NO) |

| Prostaglandin E2 (PGE2) |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor necrosis factor-α (TNF-α) |

| Extracellular signal-regulated kinase (ERK) |

| Mitogen-activated protein kinase (MAPK) |

| Nuclear factor-kappa B (NF-κB) |

| Bradykinin |

| Lipopolysaccharide (LPS) |

| IκB |

| JNK |

Antioxidant Research in Cellular Systems

Avicularin (guajavarin) has demonstrated significant antioxidant properties in various cellular models. Its ability to neutralize free radicals and modulate endogenous antioxidant systems contributes to its protective effects against oxidative stress-induced cellular damage.

Avicularin exhibits potent direct free radical scavenging capabilities. Studies evaluating its activity against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and highly reactive hydroxyl (OH) radicals have confirmed its antioxidant potential. Research on avicularin isolated from Lespedeza cuneata showed that at a concentration of 100 μg/mL, its DPPH radical scavenging activity was over 50%. bwise.krkstudy.com Specifically, the DPPH scavenging rate was reported to be 71.28% at this concentration. researchgate.netresearchgate.net In the same study, its hydroxyl radical scavenging activity was even more pronounced, reaching 87.54% at a concentration of 100 μg/mL, indicating effective antioxidant action. bwise.krkstudy.comresearchgate.net

Table 1: Free Radical Scavenging Activity of Avicularin

| Radical | Concentration (μg/mL) | Scavenging Rate (%) | Source(s) |

| DPPH | 100 | 71.28 | researchgate.net, researchgate.net |

| OH | 100 | 87.54 | bwise.kr, kstudy.com, researchgate.net |

Avicularin has been shown to modulate key markers of oxidative stress within cellular systems. In a study involving bradykinin-treated MG-63 human osteoblastic cells, avicularin treatment led to a dose-dependent reduction in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govnih.gov The same study also observed that avicularin reduced the activity of the endogenous antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase in the bradykinin-treated cells. nih.govnih.gov Similarly, in an in vivo study on benzo(a)pyrene-induced lung cancer, avicularin administration resulted in a reduction in MDA concentration while improving the levels of SOD and glutathione (B108866) peroxidase (GPx), another crucial antioxidant enzyme. researchgate.netnih.gov A separate investigation using a zinc-avicularin complex in diabetic rats also highlighted its ability to ameliorate hyperglycemia-induced oxidative stress by affecting markers like lipid peroxides and enzymatic antioxidants such as SOD and catalase. researchgate.netrjptonline.org

Table 2: Effect of Avicularin on Oxidative Stress Markers

| Cellular Model/Condition | Marker | Effect | Source(s) |

| Bradykinin-treated MG-63 cells | Malondialdehyde (MDA) | Reduced | nih.gov, nih.gov |

| Bradykinin-treated MG-63 cells | Superoxide Dismutase (SOD) | Reduced Activity | nih.gov, nih.gov |

| Bradykinin-treated MG-63 cells | Catalase | Reduced Activity | nih.gov, nih.gov |

| Benzo(a)pyrene-induced lung cancer (in vivo) | Malondialdehyde (MDA) | Reduced | researchgate.net, nih.gov |

| Benzo(a)pyrene-induced lung cancer (in vivo) | Superoxide Dismutase (SOD) | Improved Levels | researchgate.net, nih.gov |

| High-Fat Diet/STZ-induced diabetes (in vivo) | Oxidative Stress Markers | Ameliorated | researchgate.net, rjptonline.org |

Modulation of Oxidative Stress Markers (e.g., MDA, SOD, Catalase)

Anti-obesity and Lipid Metabolism Research in Adipocyte Models

In vitro studies using adipocyte cell lines have revealed that avicularin plays a role in regulating lipid metabolism, suggesting potential anti-obesity effects.

Avicularin has been consistently shown to suppress the accumulation of intracellular lipids in mouse 3T3-L1 adipocytes, a standard model for studying adipogenesis. acs.orgnih.gov Treatment with avicularin decreases the intracellular triglyceride levels in these cells. nih.gov This inhibitory effect on lipid accumulation is a key finding in studies investigating its anti-obesity potential. sciepub.com The mechanism involves the downregulation of major adipogenic genes, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). acs.orgnih.gov

The primary mechanism by which avicularin inhibits lipid accumulation in adipocytes is through the repression of glucose transporter 4 (GLUT4)-mediated glucose uptake. acs.orgnih.govjst.go.jp GLUT4 is the main insulin-responsive glucose transporter in adipose tissue, and its activity is crucial for glucose uptake, which is then converted into lipids for storage. cienciavida.org Studies have shown that avicularin significantly suppresses the expression of the GLUT4 gene in a concentration-dependent manner. acs.orgnih.gov Further investigation revealed that avicularin represses the binding of the transcription factor C/EBPα to the promoter region of the GLUT4 gene. acs.orgnih.gov By inhibiting C/EBPα-activated GLUT4 expression, avicularin effectively reduces glucose uptake into the adipocytes, thereby suppressing the accumulation of intracellular lipids. acs.orgnih.gov

Regulation of Adipogenic Genes (e.g., C/EBPα, aP2, PPARγ)

Avicularin has been shown to modulate the expression of key transcription factors involved in adipogenesis, the process of fat cell formation. In studies using 3T3-L1 preadipocyte cells, avicularin treatment led to a decrease in intracellular triglyceride levels. researchgate.net This effect was accompanied by a significant reduction in the expression of critical adipogenic genes. researchgate.net

Specifically, the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) was suppressed by avicularin. researchgate.net These two proteins are considered master regulators of adipogenesis, and their positive feedback loop is essential for the differentiation of preadipocytes into mature adipocytes. researchgate.netnih.gov The downregulation of PPARγ and C/EBPα subsequently leads to the reduced expression of their target genes, such as adipocyte protein 2 (aP2), also known as fatty acid-binding protein 4 (FABP4). researchgate.netresearchgate.netmedchemexpress.com Research confirmed that avicularin treatment decreased the expression of aP2. researchgate.net Interestingly, while avicularin inhibited these core adipogenic factors, it did not appear to affect the expression of genes involved in lipolysis or lipogenesis. researchgate.net Further investigation revealed that avicularin's inhibitory effect on lipid accumulation is linked to its ability to suppress the glucose transporter 4 (GLUT4) gene by repressing the binding of C/EBPα to the GLUT4 promoter. researchgate.netmedchemexpress.com

Inhibition of Fatty Acid Synthase

Kinetic studies have characterized the nature of this inhibition. Avicularin acts as a competitive inhibitor with respect to the substrate acetyl-CoA. frontiersin.orgnih.gov In contrast, its inhibition is of a mixed type (displaying both competitive and noncompetitive characteristics) concerning the substrates malonyl-CoA and NADPH. frontiersin.orgnih.gov The inhibitory action of avicularin appears to be specific, as its effect on the ketoacyl reductase (KR) domain of FAS was found to be very weak. frontiersin.org

| Target Enzyme | Inhibitor | IC50 Value (μM) | Inhibition Type | Reference |

| Fatty Acid Synthase (FAS) | Avicularin | 6.15 ± 0.29 | Competitive (vs. Acetyl-CoA), Mixed (vs. Malonyl-CoA & NADPH) | frontiersin.orgnih.gov |

Anti-osteoporosis Research in Osteoclast Models

Avicularin has demonstrated significant inhibitory effects on osteoclastogenesis, the formation of osteoclasts, which are cells responsible for bone resorption. In in vitro models using bone marrow-derived macrophages (BMMs), avicularin effectively prevents the differentiation of these precursor cells into mature osteoclasts. chop.edutermedia.plresearchgate.net Treatment with avicularin disrupts both the activation and the bone-resorbing function of osteoclasts. chop.edutermedia.pl This was observed in studies where avicularin, isolated from sources like Acer tegmentosum, dose-dependently inhibited the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts from BMMs. rch.org.au The inhibition of osteoclast formation and function is a key therapeutic strategy for managing osteoporosis, a condition characterized by excessive bone loss. chop.eduresearchgate.net

The differentiation of osteoclasts is critically dependent on the signaling molecule Receptor Activator of Nuclear Factor κB Ligand (RANKL). chop.eduresearchgate.net Research shows that avicularin directly interferes with this process. It has been found to inhibit RANKL-induced osteoclast differentiation in BMMs in a concentration-dependent manner. chop.edutermedia.pl Following treatment with avicularin, there is a notable decrease in the number and size of mature osteoclasts. termedia.plrch.org.au

This inhibitory effect is also reflected at the genetic level. Avicularin treatment significantly downregulates the RANKL-induced expression of key genes essential for osteoclast function, including matrix metalloproteinase 9 (MMP9), TRAP, and cathepsin K (CTSK). chop.edutermedia.pl The expression of crucial transcription factors for osteoclastogenesis, such as c-Fos and nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), is also significantly decreased by avicularin. chop.edutermedia.pl

| Cell Model | Treatment | Concentration (μM) | Observed Effect on RANKL-Induced Differentiation | Reference |

| BMMs | Avicularin | 10 | 53.44% relative osteoclast area | termedia.pl |

| BMMs | Avicularin | 30 | 36.76% relative osteoclast area | termedia.pl |

| BMMs | Avicularin | 100 | 17.99% relative osteoclast area; Significant decrease in MMP9, TRAP, CTSK, c-Fos, NFATc1 expression | chop.edutermedia.pl |

| BMMs | Avicularin | 300 | No osteoclasts observed; Significant decrease in MMP9, TRAP, CTSK expression | chop.edutermedia.pl |

The molecular mechanism underlying avicularin's anti-osteoclastogenic effects involves the disruption of the nuclear factor-κB (NF-κB) signaling pathway, which is essential for RANKL-mediated osteoclast formation. chop.edunih.gov Avicularin has been shown to inhibit the activation of the NF-κB pathway in BMMs stimulated with RANKL. chop.edutermedia.pl

Specifically, avicularin treatment prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). chop.edutermedia.plrch.org.au By stabilizing IκBα, avicularin ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby inhibiting its phosphorylation and translocation to the nucleus. chop.edutermedia.pl This blockade of NF-κB activation is a critical step in how avicularin prevents the transcription of downstream target genes, such as c-Fos and NFATc1, which are necessary for osteoclast differentiation and function. chop.edu

Disruption of RANKL-induced Osteoclast Differentiation

Anti-allergic Research